molecular formula C15H19N2O4+ B11079332 3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane

3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11079332
M. Wt: 291.32 g/mol
InChI Key: FJBTYBSYEYVQHH-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[222]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane typically involves multiple steps. One common method includes the reaction of 1-azoniabicyclo[2.2.2]octane with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane is unique due to its bicyclic structure and the presence of both hydroxyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H19N2O4+

Molecular Weight

291.32 g/mol

IUPAC Name

2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H19N2O4/c18-14(11-1-3-13(4-2-11)16(20)21)9-17-7-5-12(6-8-17)15(19)10-17/h1-4,12,15,19H,5-10H2/q+1

InChI Key

FJBTYBSYEYVQHH-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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